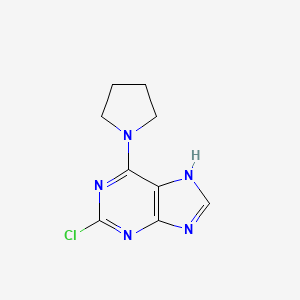
2-chloro-6-(pyrrolidin-1-yl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-6-(pyrrolidin-1-yl)-9H-purine is a chemical compound with the molecular formula C9H10ClN5 and a molecular weight of 223.66 g/mol . It is known for its unique structure, which includes a purine ring substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine typically involves the reaction of 2,6-dichloropurine with pyrrolidine under specific conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC) . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
2-chloro-6-(pyrrolidin-1-yl)-9H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to changes in its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminopurine derivatives, while oxidation reactions can result in the formation of purine oxides .
科学研究应用
2-chloro-6-(pyrrolidin-1-yl)-9H-purine has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 2-chloro-6-(pyrrolidin-1-yl)-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting its effects on cellular proliferation .
相似化合物的比较
Similar Compounds
2-Chloro-6-methyl-9H-purine: Similar structure but with a methyl group instead of a pyrrolidinyl group.
2-Chloro-6-ethyl-9H-purine: Similar structure but with an ethyl group instead of a pyrrolidinyl group.
2-Chloro-6-phenyl-9H-purine: Similar structure but with a phenyl group instead of a pyrrolidinyl group.
Uniqueness
2-chloro-6-(pyrrolidin-1-yl)-9H-purine is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
2-chloro-6-pyrrolidin-1-yl-7H-purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-13-7-6(11-5-12-7)8(14-9)15-3-1-2-4-15/h5H,1-4H2,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNYLLRNMGTTEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
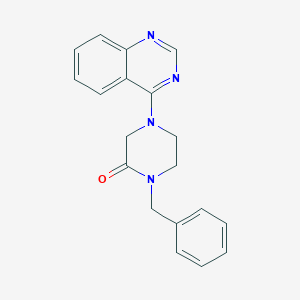
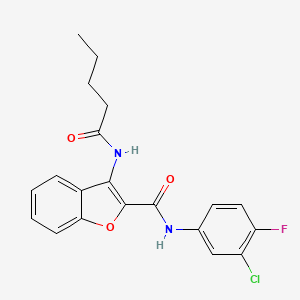
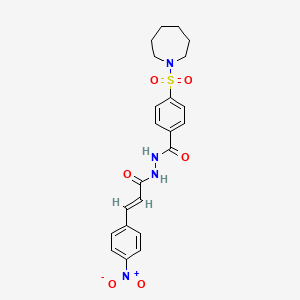
![ethyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2872748.png)
![5-[(4-chlorophenyl)acetyl]-3-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2872749.png)
![N-(1-cyanopropyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2872750.png)
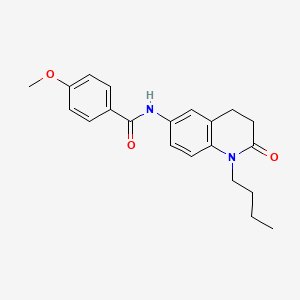
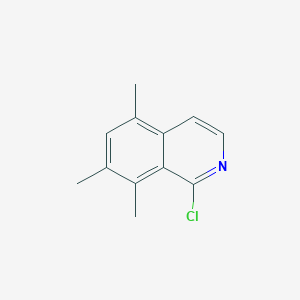
![2-(cyclopentylsulfanyl)-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2872753.png)
![8-Bromo-5-chloropyrido[3,4-b]pyrazine](/img/structure/B2872754.png)
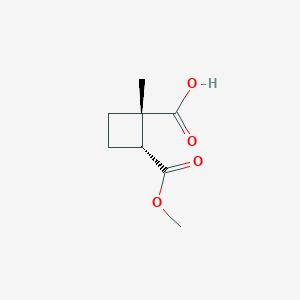
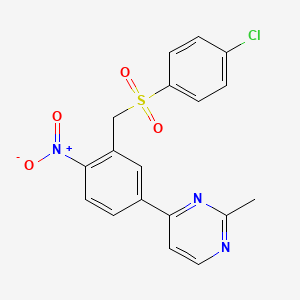
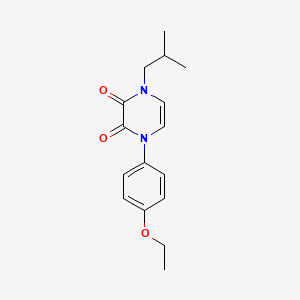
![Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872763.png)
